1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a unique combination of an indolinone moiety and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydropyranyl halide.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups on the indolinone or tetrahydropyran rings.
Substitution: Both the indolinone and tetrahydropyran rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indolinone moiety could yield quinoline derivatives, while reduction could produce various reduced indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving indolinone and tetrahydropyran structures.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2-oxoindolin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the tetrahydropyran ring.
1-(2-oxoindolin-5-yl)-3-(morpholin-4-yl)urea: Contains a morpholine ring instead of the tetrahydropyran ring.
Uniqueness
1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of both the indolinone and tetrahydropyran moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-8-9-7-11(1-2-12(9)17-13)16-14(19)15-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPLRXJAHTREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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